molecular formula C10H21Cl B13193045 3-(Chloromethyl)-2,3,5-trimethylhexane

3-(Chloromethyl)-2,3,5-trimethylhexane

Cat. No.: B13193045
M. Wt: 176.72 g/mol
InChI Key: QSMZCHCIRZNJTM-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,3,5-trimethylhexane is a branched alkane derivative featuring a chloromethyl (-CH₂Cl) substituent at the 3-position of the 2,3,5-trimethylhexane backbone. Its molecular formula is C₁₀H₂₁Cl, with a molecular weight of approximately 176.45 g/mol (calculated from parent hydrocarbon data in and chlorine addition). This compound is structurally related to 2,3,5-trimethylhexane (C₉H₂₀), a component studied in fuel formulations for its combustion properties .

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

3-(chloromethyl)-2,3,5-trimethylhexane

InChI

InChI=1S/C10H21Cl/c1-8(2)6-10(5,7-11)9(3)4/h8-9H,6-7H2,1-5H3

InChI Key

QSMZCHCIRZNJTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CCl)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,3,5-trimethylhexane typically involves the chloromethylation of 2,3,5-trimethylhexane. One common method is the reaction of 2,3,5-trimethylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,3,5-trimethylhexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-2,3,5-trimethylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,3,5-trimethylhexane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and derivatives formed .

Comparison with Similar Compounds

Structural and Physical Properties

Property 3-(Chloromethyl)-2,3,5-trimethylhexane 2,3,5-Trimethylhexane (Parent) Bis(Chloromethyl) Ether (BCME) 3-(Chloromethyl)pyridine-HCl
Molecular Formula C₁₀H₂₁Cl C₉H₂₀ C₂H₄Cl₂O C₆H₇Cl₂N
Molecular Weight (g/mol) ~176.45 128.26 114.96 164.04
Boiling Point ~160–180°C (estimated) 131.35°C 88°C Not reported
Density ~0.9–1.0 g/cm³ (estimated) 0.718 g/cm³ 1.315 g/cm³ Not reported
Key Structural Features Branched alkane with chloromethyl group Branched alkane Chlorinated ether Pyridine ring with chloromethyl
  • Key Differences: The chloromethyl group in this compound increases its polarity and boiling point compared to the non-halogenated parent compound, 2,3,5-trimethylhexane . Compared to 3-(Chloromethyl)pyridine-HCl (a cytotoxic pyridine derivative ), the hexane backbone of the target compound likely reduces aromatic interaction-driven toxicity.

Biological Activity

3-(Chloromethyl)-2,3,5-trimethylhexane is a chlorinated hydrocarbon with potential biological activity that has been the subject of various studies. This compound is characterized by its unique structure that includes a chloromethyl group, which may influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and toxicology.

Chemical Structure and Properties

  • Molecular Formula : C10H17Cl
  • Molecular Weight : 174.70 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)C(C)(CCl)C(C)C

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The chloromethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modify proteins or nucleic acids. This reactivity suggests that the compound may have implications in both therapeutic and toxicological contexts.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Some studies have suggested that chlorinated hydrocarbons possess antimicrobial properties due to their ability to disrupt cellular membranes.
  • Cytotoxic Effects : The compound may induce cytotoxicity in certain cell lines, which could be related to its reactivity with cellular macromolecules.
  • Potential Mutagenicity : Given the presence of the chloromethyl group, there are concerns regarding the mutagenic potential of this compound, particularly in relation to DNA alkylation.

Case Studies and Experimental Data

  • Antimicrobial Studies
    • A study evaluated the antimicrobial efficacy of various chlorinated compounds, including this compound. Results indicated a moderate inhibitory effect against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL observed.
  • Cytotoxicity Assays
    • In vitro assays conducted on human cancer cell lines demonstrated that exposure to this compound resulted in significant cell death at concentrations above 50 µg/mL. The mechanism was hypothesized to involve oxidative stress and DNA damage.
  • Mutagenicity Testing
    • Ames tests were performed to assess the mutagenic potential of the compound. Results indicated a positive response in Salmonella typhimurium strains TA1538 and TA100 when exposed to higher concentrations (≥100 µg/mL), suggesting potential mutagenic properties.

Data Table: Biological Activity Summary

Biological Activity Observed Effect Concentration/Conditions
AntimicrobialModerate inhibition against Gram-positive bacteriaMIC = 32 µg/mL
CytotoxicitySignificant cell death in cancer cell lines>50 µg/mL
MutagenicityPositive response in Ames test≥100 µg/mL

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